molecular formula C14H12Cl2N4O3 B5292216 N-(2,4-DICHLOROPHENYL)-2-({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)ACETAMIDE

N-(2,4-DICHLOROPHENYL)-2-({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)ACETAMIDE

Cat. No.: B5292216
M. Wt: 355.2 g/mol
InChI Key: RNLNCAAATRHSSD-WOJGMQOQSA-N
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Description

N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a benzoxadiazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide typically involves the following steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved by the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable reagent like nitrous acid.

    Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be accomplished using reagents like chlorine gas or sulfuryl chloride.

    Coupling Reaction: The final step involves the coupling of the benzoxadiazole moiety with the dichlorophenyl group through an acetamide linkage. This can be achieved using reagents like acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on cellular processes and pathways, potentially leading to new insights into disease mechanisms.

    Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide: shares structural similarities with other compounds containing dichlorophenyl and benzoxadiazole moieties.

    This compound: can be compared to other acetamide derivatives with similar functional groups.

Uniqueness

  • The unique combination of the dichlorophenyl group, benzoxadiazole moiety, and acetamide linkage in this compound imparts distinct chemical

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O3/c15-8-4-5-10(9(16)6-8)17-13(21)7-22-18-11-2-1-3-12-14(11)20-23-19-12/h4-6H,1-3,7H2,(H,17,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNCAAATRHSSD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NOCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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